2,7,9-Trimethyl-3,6-acridinediamine

Description

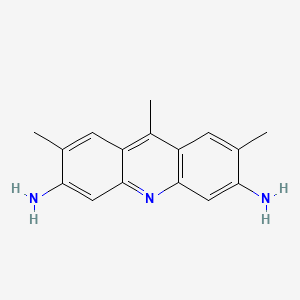

2,7,9-Trimethyl-3,6-acridinediamine (CAS 4675-52-9) is a heterocyclic aromatic compound derived from the acridine scaffold. Its molecular formula is C₁₆H₁₇N₃, with a molecular weight of 251.33 g/mol . The compound is structurally characterized by a tricyclic acridine core substituted with methyl groups at positions 2, 7, and 9, and amino groups at positions 3 and 4. It is commonly utilized in scientific research, particularly in dye chemistry and as a precursor for synthesizing bioactive molecules .

The hydrochloride salt form (CAS 4215-95-6, C₁₆H₁₇N₃·HCl) has a molecular weight of 287.79 g/mol and is listed in safety databases as a Category 4 acute toxin (oral) and irritant (skin, eyes, respiratory system) . Its synthesis involves derivatizing the acridine skeleton with amino and imino groups, as described in studies on heterocyclic compound synthesis .

Properties

CAS No. |

4675-52-9 |

|---|---|

Molecular Formula |

C16H17N3 |

Molecular Weight |

251.33 g/mol |

IUPAC Name |

2,7,9-trimethylacridine-3,6-diamine |

InChI |

InChI=1S/C16H17N3/c1-8-4-11-10(3)12-5-9(2)14(18)7-16(12)19-15(11)6-13(8)17/h4-7H,17-18H2,1-3H3 |

InChI Key |

DZOAERSZTDNTCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C=C(C(=C3)C)N)N=C2C=C1N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-Trimethyl-3,6-acridinediamine typically involves the reaction of 2,4-diaminotoluene with formaldehyde and formic acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7,9-Trimethyl-3,6-acridinediamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

2,7,9-Trimethyl-3,6-acridinediamine has diverse applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

Biology: It is used in the study of DNA intercalation and its effects on genetic material.

Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,7,9-Trimethyl-3,6-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands. This property makes it useful in studying genetic mutations and developing new therapeutic agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,7,9-Trimethyl-3,6-acridinediamine with analogous acridine derivatives:

Key Observations:

- Substituent Effects : The 2,7,9-trimethyl substitution in the parent compound increases steric hindrance and lipophilicity compared to N,N'-dimethylated analogs (e.g., N,N'-Dimethyl-3,6-acridinediamine) . This likely impacts solubility and binding affinity in biological systems.

- Salt Formation : The hydrochloride salt (CAS 4215-95-6) exhibits enhanced water solubility due to ionic character, unlike the free base .

Hazard Profiles and Regulatory Status

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.